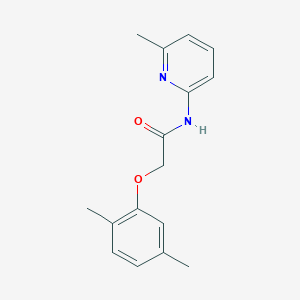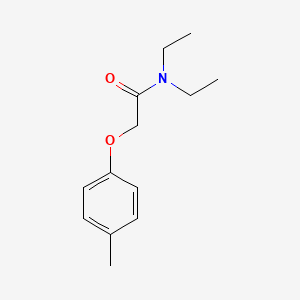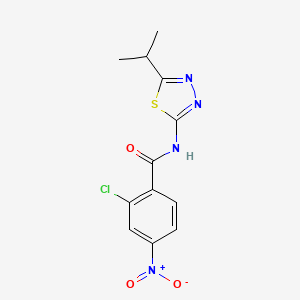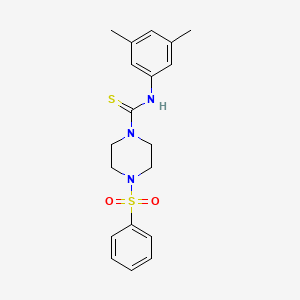![molecular formula C16H13N3O3 B5760085 N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important coenzyme involved in cellular metabolism and DNA repair. The inhibition of NAMPT by FK866 leads to a depletion of intracellular NAD+ levels, resulting in cell death in certain cancer cells.
Wirkmechanismus
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide inhibits the enzyme NAMPT, which is responsible for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. By inhibiting NAMPT, this compound leads to a depletion of intracellular NAD+ levels, which is particularly toxic to cancer cells that rely heavily on NAD+ for their metabolism and survival. The depletion of NAD+ leads to a disruption of cellular metabolism and DNA repair pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the activity of immune cells, such as natural killer cells and T cells. This compound has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide as an anticancer agent is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has also been shown to have limited efficacy in certain cancer types, such as melanoma and glioblastoma. In addition, the depletion of NAD+ by this compound can lead to the activation of compensatory pathways that can limit its efficacy. Furthermore, the synthesis of this compound is complex and requires specialized expertise and equipment, which can limit its availability for research purposes.
Zukünftige Richtungen
Future research on N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide will likely focus on improving its efficacy and selectivity as an anticancer agent. This may involve the development of combination therapies that target compensatory pathways activated by this compound. In addition, the immunomodulatory effects of this compound may be further explored for the treatment of autoimmune diseases and other inflammatory conditions. Finally, the development of new synthesis methods for this compound may improve its availability and reduce its cost, making it more accessible for research purposes.
Synthesemethoden
The synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide involves several steps, including the reaction of nicotinamide with ethyl 2-bromoacetate to form ethyl 2-(nicotinamido)acetate, followed by the reaction with phthalic anhydride to form this compound. The final product is purified using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively induce cell death in cancer cells by depleting intracellular NAD+ levels, while sparing normal cells. This compound has been tested in preclinical models of various cancers, including breast, lung, pancreas, and prostate cancer, and has shown promising results in inhibiting tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(11-4-3-7-17-10-11)18-8-9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJBTSCMXWCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)



![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
